![molecular formula C20H24N6O2S B2883279 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 2034370-20-0](/img/structure/B2883279.png)
3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Properties
The compound's structure is related to piperazinyl oxazolidinones, a class of synthetic antibacterial agents. These agents exhibit activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. Studies have identified compounds within the pyridine, pyridazine, and pyrimidine classes that show in vivo potency against S. aureus comparable to linezolid, a notable antibacterial agent (Tucker et al., 1998).
Antiproliferative Activity
A series of derivatives related to the compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, demonstrating significant activity. Some derivatives showed potent activity on various cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antifungal Evaluation
Novel series of thiazolidinone derivatives, incorporating the compound's related structure, have been synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. These studies underscore the potential utility of these compounds in developing new antimicrobial agents (Patel et al., 2012).
Pesticidal Activities
Research on thiazole derivatives, including structures similar to the compound, has identified significant pesticidal activities against mosquito larvae and phytopathogenic fungi. This highlights the potential for developing new pesticides based on these chemical structures (Choi et al., 2015).
Synthesis and Structural Elucidation
Efforts in the synthesis and structural elucidation of palbociclib-related impurities have led to the identification of new compounds, underscoring the importance of analytical methods in ensuring drug quality and safety. This research provides a foundation for the structural analysis and quality control of pharmaceuticals containing similar complex molecules (Ma et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1 . This binding inhibits the kinase activity of these proteins, preventing them from phosphorylating their substrates and thus halting cell cycle progression . The compound also induces protein degradation by recruiting Cereblon .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 affects the cell cycle regulatory pathway . By preventing the phosphorylation of retinoblastoma (Rb) protein, the compound keeps E2F transcription factors in their inactive state, preventing the transcription of genes necessary for DNA synthesis and cell cycle progression .
Result of Action
The result of the compound’s action is the dose-dependent degradation of CDK4 and CDK6 . This leads to the arrest of the cell cycle, potentially inducing apoptosis in cancer cells . In Jurkat cells, maximum degradation was observed at a concentration of 0.25uM .
properties
IUPAC Name |
3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-10-19(28)26-15(12-29-20(26)21-13)11-18(27)25-8-6-24(7-9-25)17-5-4-16(22-23-17)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYSQFSDJVULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
![1,7-dimethyl-3-phenethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883198.png)
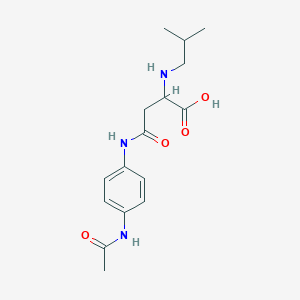
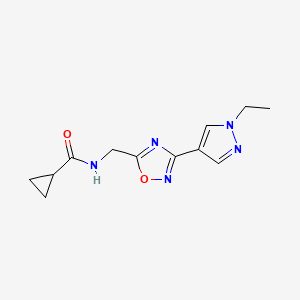
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2883202.png)
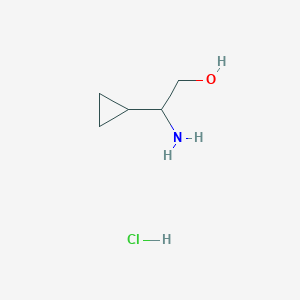
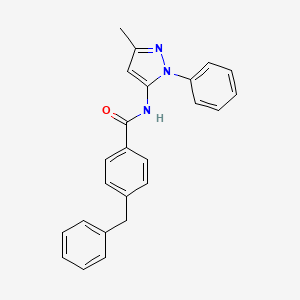
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)
![2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide](/img/structure/B2883208.png)
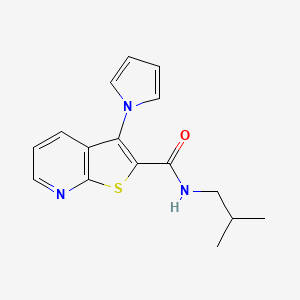
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)
![N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883215.png)
![Methyl 4-{[2-methyl-7-(trifluoromethyl)-4-quinolyl]amino}benzoate](/img/structure/B2883216.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2883219.png)